2-(difluoromethyl)cyclohexan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
1864054-28-3 |
|---|---|
Molecular Formula |
C7H10F2O |
Molecular Weight |
148.15 g/mol |
IUPAC Name |
2-(difluoromethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H10F2O/c8-7(9)5-3-1-2-4-6(5)10/h5,7H,1-4H2 |
InChI Key |
QFEBOXFGWGAGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Difluoromethyl Cyclohexan 1 One and Its Derivatives
Direct Difluoromethylation Strategies
Direct difluoromethylation involves the introduction of a CF2H group onto a substrate in a single step. These methods are broadly categorized into electrophilic, nucleophilic, radical, and transition metal-catalyzed approaches.
Electrophilic Difluoromethylation Approaches
Electrophilic difluoromethylation typically involves the reaction of a nucleophilic carbon species, such as an enolate, with a reagent that serves as an electrophilic "CF2H+" source. While a variety of powerful electrophilic trifluoromethylating agents have been developed, their difluoromethyl analogs are less common and often exhibit lower reactivity. beilstein-journals.orgnih.govacs.org
The synthesis of 2-(difluoromethyl)cyclohexan-1-one via this route would conceptually involve the generation of a cyclohexanone (B45756) enolate, followed by trapping with an electrophilic difluoromethylating reagent. Common methods for enolate generation include the use of strong bases like lithium diisopropylamide (LDA) to form lithium enolates. gatech.edumakingmolecules.comubc.carsc.org The choice of base and reaction conditions can influence the regioselectivity of enolate formation in substituted cyclohexanones. ubc.ca
Several electrophilic difluoromethylating reagents have been developed, including sulfonium (B1226848) salts. nih.gov However, some of these reagents have shown limited success in reacting with carbon nucleophiles. nih.gov The development of more potent and selective electrophilic difluoromethylating agents remains an active area of research. For instance, S-(difluoromethyl)diarylsulfonium tetrafluoroborate (B81430) has been shown to be effective for the difluoromethylation of various nucleophiles, although its reactivity with ketone enolates was not extensively detailed. nih.gov
A plausible, though not explicitly reported, route to this compound is shown in the scheme below:
Scheme 1: Conceptual Electrophilic Difluoromethylation of Cyclohexanone

This represents a generalized approach, and the specific reagent and conditions would need to be optimized.
Nucleophilic Difluoromethylation Approaches
Nucleophilic difluoromethylation strategies employ a difluoromethyl anion equivalent that attacks an electrophilic carbon center, such as the carbonyl carbon of a ketone. A common precursor for generating the difluoromethyl nucleophile is difluoromethyl phenyl sulfone. nih.gov Another approach utilizes diethyl difluoromethylphosphonate, which upon deprotonation can act as a nucleophilic difluoromethylating agent for carbonyl compounds. nih.govnumberanalytics.com
The reaction of cyclohexanone with a nucleophilic difluoromethyl source would lead to the corresponding difluoromethyl carbinol, which would then require oxidation to yield the target ketone, this compound. This two-step sequence is a common strategy in the absence of a direct C-alkylation method.
Achieving stereocontrol in the synthesis of substituted cyclohexanones is a critical aspect of organic synthesis. Chiral auxiliaries are often employed to direct the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org These auxiliaries are temporarily attached to the substrate and can induce facial selectivity in subsequent transformations. numberanalytics.comwikipedia.org
For the stereoselective synthesis of this compound derivatives, a chiral auxiliary could be appended to the cyclohexanone moiety to control the approach of the nucleophilic difluoromethylating agent. For instance, Evans oxazolidinones are well-known chiral auxiliaries used to direct the alkylation of enolates. wikipedia.org In a similar vein, a chiral auxiliary could be used to control the addition of a difluoromethyl nucleophile to a cyclohexanone derivative.
An example of a chiral auxiliary that has been used for the diastereoselective alkylation of related systems is (S,S)-cyclohexane-1,2-diol. nih.gov This diol can form a chiral acetal (B89532) with a β-ketoester, directing subsequent alkylation reactions with high diastereoselectivity. nih.gov A similar strategy could be envisioned for the stereoselective introduction of a difluoromethyl group. After the desired transformation, the chiral auxiliary can be removed to yield the enantiomerically enriched product.
Radical-Mediated Difluoromethylation Protocols
Radical difluoromethylation has emerged as a powerful tool for the formation of C-CF2H bonds under mild conditions. nih.govrsc.orgnih.gov These methods often utilize photoredox catalysis to generate a difluoromethyl radical from a suitable precursor. rsc.orgnih.govmdpi.com
A common strategy for the α-difluoromethylation of ketones involves the use of silyl (B83357) enol ethers as the ketone surrogate. nih.gov For example, the photoredox-catalyzed difluoromethylation of 1-(trimethylsiloxy)cyclohexene with a difluoromethyl radical precursor can provide access to this compound. Hu's reagent, N-tosyl-S-difluoromethyl-S-phenylsulfoximine, is a versatile reagent that can serve as a CF2H radical precursor under photoredox conditions. nih.gov
The general mechanism involves the generation of the difluoromethyl radical, which then adds to the electron-rich silyl enol ether. The resulting radical intermediate is then oxidized to a cation, which upon hydrolysis yields the α-difluoromethylated ketone.
Table 1: Radical-Mediated Difluoromethylation of Enol Silanes
| Entry | Enol Silane | Difluoromethylating Reagent | Catalyst/Conditions | Product | Yield | Reference |
| 1 | 1-(Trimethylsiloxy)cyclohexene | Hu's Reagent | fac-[Ir(ppy)3], visible light | This compound | Good | nih.gov |
| 2 | Various aryl enol silanes | Hu's Reagent | fac-[Ir(ppy)3], visible light | α-Difluoromethyl aryl ketones | Good to excellent | nih.gov |
Transition Metal-Catalyzed Difluoromethylation Reactions
Transition metal catalysis offers a powerful platform for the formation of carbon-fluorine bonds. beilstein-journals.org These methods often involve the cross-coupling of a suitable difluoromethyl source with an organometallic intermediate.
While direct C-H difluoromethylation of ketones catalyzed by transition metals is still a developing area, related cross-coupling reactions provide a conceptual basis. For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of C-C bonds. beilstein-journals.org
Nickel catalysis has emerged as a versatile and cost-effective alternative to palladium for various cross-coupling reactions. nih.govacs.orgprinceton.edunih.gov Nickel-catalyzed reductive cross-coupling reactions, in particular, have been developed for the formation of C-C and C-heteroatom bonds. nih.govnih.gov
In the context of difluoromethylation, a nickel catalyst could potentially mediate the coupling of a difluoromethyl source with a cyclohexanone enolate. The catalytic cycle would likely involve the oxidative addition of an electrophilic difluoromethylating agent to a low-valent nickel species, followed by transmetalation with the ketone enolate and subsequent reductive elimination to afford the desired product and regenerate the active nickel catalyst.
While specific examples for the nickel-catalyzed difluoromethylation of cyclohexanone are not abundant in the literature, the general principles of nickel-catalyzed cross-coupling provide a promising avenue for future research in this area.
Copper-Catalyzed Difluoromethylation
Copper-catalyzed reactions have emerged as a powerful tool for the introduction of the difluoromethyl group (CHF2) onto various organic scaffolds. In the context of synthesizing this compound, the difluoromethylation of cyclohexanone derivatives, particularly silyl enol ethers, is a key strategy. These reactions often proceed through a radical pathway, where a copper catalyst facilitates the generation of a difluoromethyl radical from a suitable precursor.
One prominent method involves the copper-catalyzed difluoroalkylation of silyl enol ethers. A general and facile synthetic method for β-fluoroenones from silyl enol ethers or ketones has been developed using a copper-amine catalyst system. nih.govorganic-chemistry.org The reaction proceeds through a tandem process of difluoroalkylation, hydrolysis, and dehydrofluorination. nih.govorganic-chemistry.org This approach is characterized by its use of a low-cost catalyst and a broad substrate scope. nih.govorganic-chemistry.org For instance, the reaction of 1-(trimethylsilyloxy)cyclohex-1-ene with ethyl bromodifluoroacetate in the presence of a copper(I) catalyst and a ligand such as PMDETA (pentamethyldiethylenetriamine) can yield the desired α-difluoromethylated ketone after hydrolysis.
Mechanistic studies suggest the involvement of a radical pathway where the copper(I) species is oxidized to copper(II) upon reaction with the difluoromethylating agent, generating a difluoromethyl radical. This radical then adds to the silyl enol ether. Subsequent hydrolysis and other transformations lead to the final product. A one-pot strategy has also been developed, allowing for the in situ generation of silyl enol ethers directly from ketones. organic-chemistry.org
A summary of representative copper-catalyzed difluoromethylation reactions of cyclohexanone derivatives is presented in the table below.
| Substrate | Difluoromethylating Agent | Catalyst System | Product | Yield (%) | Reference |
| 1-(Trimethylsilyloxy)cyclohex-1-ene | BrCF2COOEt | CuI / PMDETA | This compound | High | organic-chemistry.org |
| Cyclohexanone | BrCF2COOEt | CuI / PMDETA / TESCl | This compound | High | organic-chemistry.org |
TESCl: Triethylsilyl chloride
Rhodium-Catalyzed Difluoromethylation
Rhodium catalysts are well-known for their ability to catalyze a wide range of organic transformations, including C-H activation and cyclopropanation reactions. While direct rhodium-catalyzed difluoromethylation of cyclohexanones is less commonly reported than copper-catalyzed methods, existing literature on rhodium-catalyzed reactions involving fluorinated groups suggests potential pathways.
For instance, rhodium(II) catalysts have been effectively used in the synthesis of difluoromethyl-substituted cyclopropanes from difluoromethyl diazomethane (B1218177) and alkenes. rsc.org This highlights the capability of rhodium carbenoids to participate in reactions involving the transfer of a difluoromethyl group. A hypothetical approach for the synthesis of this compound could involve the reaction of a rhodium enolate of cyclohexanone with an electrophilic difluoromethylating agent.
Furthermore, rhodium-catalyzed asymmetric reactions have been developed for the synthesis of chiral fluorine-containing molecules. For example, rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes has been achieved with high stereoselectivity. rsc.org Although not a direct difluoromethylation of a ketone, these methodologies showcase the potential of rhodium catalysts in controlling the stereochemistry of reactions involving fluorinated moieties. A dirhodium-catalyzed asymmetric enyne cycloisomerization has been described to construct chiral difluoromethylated cyclopropane (B1198618) derivatives with high yields and enantioselectivity. nih.gov These cyclopropanes can then be transformed into more complex functionalized molecules. nih.gov
While direct examples are scarce, the known reactivity of rhodium catalysts provides a foundation for developing novel rhodium-catalyzed methods for the synthesis of this compound and its derivatives.
Indirect Synthetic Routes and Precursor Transformations
Indirect synthetic routes offer an alternative approach to constructing the this compound scaffold. These methods often involve the use of pre-fluorinated building blocks or the formation of the cyclohexanone ring through functional group interconversions.
Synthesis from Fluorinated Building Blocks
The use of readily available fluorinated building blocks is a cornerstone of modern organofluorine chemistry. nih.govbeilstein-journals.orgbohrium.comsioc-journal.cn For the synthesis of this compound, a key strategy involves the Robinson annulation reaction. wikipedia.orgmasterorganicchemistry.comjk-sci.comlibretexts.org This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. wikipedia.org
In this context, a difluoromethylated Michael acceptor can be reacted with a suitable enolate donor. For example, a difluoromethyl vinyl ketone could serve as the Michael acceptor, which upon reaction with a cyclic ketone or a β-diketone under basic conditions, would generate a 1,5-diketone intermediate. Subsequent intramolecular aldol condensation would then furnish a difluoromethylated cyclohexenone. Hydrogenation of the resulting enone would then yield the target this compound.
An organocatalytic, one-pot fluorination and Robinson annulation sequence has been developed for the asymmetric synthesis of fluorinated cyclohexenones. mdpi.com This methodology can be adapted for the synthesis of difluoromethylated analogs. The reaction of a β-ketoester with a difluoromethylated chalcone (B49325) under the influence of a cinchona alkaloid-derived primary amine catalyst can produce difluorocyclohexanones with high stereoselectivity. mdpi.com
A summary of the Robinson annulation approach is presented below:
| Michael Acceptor | Michael Donor | Catalyst/Conditions | Intermediate Product | Final Product (after hydrogenation) | Reference |
| Difluoromethyl vinyl ketone | Cyclohexanone enolate | Base | Difluoromethyl cyclohexenone | This compound | wikipedia.orgmasterorganicchemistry.com |
| Difluoromethylated chalcone | β-Ketoester | Cinchona alkaloid amine | Difluorinated cyclohexanone | Substituted this compound | mdpi.com |
Functional Group Interconversions Leading to the Cyclohexanone Skeleton
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. ub.edufiveable.meimperial.ac.ukmit.edu These reactions are crucial for the late-stage modification of molecules and for accessing target structures from readily available precursors. The synthesis of the cyclohexanone skeleton of this compound can be achieved through various FGI strategies.
One plausible route involves the oxidation of a corresponding 2-(difluoromethyl)cyclohexanol. The precursor alcohol could be synthesized through several methods, including the addition of a difluoromethyl nucleophile to cyclohexene (B86901) oxide or the reduction of a difluoromethylated cyclohexenone. The subsequent oxidation of the secondary alcohol to the ketone can be achieved using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.
Another approach could involve the cyclization of a difluoromethylated acyclic precursor. For example, an appropriately substituted difluoromethylated dicarboxylic acid or its derivative could undergo a Dieckmann condensation to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired cyclohexanone.
The table below summarizes potential FGI pathways:
| Precursor | Reagents/Conditions | Product | Reference |
| 2-(Difluoromethyl)cyclohexanol | PCC, Swern oxidation, Dess-Martin periodinane | This compound | fiveable.meimperial.ac.uk |
| Difluoromethylated adipic acid derivative | Base (for Dieckmann condensation), then H3O+/heat | This compound | fiveable.me |
| 2-(Difluoromethyl)cyclohexene | Hydroboration-oxidation, then oxidation | This compound | fiveable.meimperial.ac.uk |
Stereoselective Synthesis of Chiral Analogues
The development of stereoselective methods for the synthesis of chiral this compound analogues is of significant interest due to the importance of chirality in bioactive molecules. These methods aim to control the stereochemistry at the C2 position, which bears the difluoromethyl group.
Enantioselective Methodologies for the Introduction of the Difluoromethyl Group
Enantioselective catalysis provides a powerful platform for the asymmetric introduction of the difluoromethyl group. Both metal-catalyzed and organocatalytic approaches have been explored.
Copper-Catalyzed Enantioselective Difluoromethylation: Building upon the copper-catalyzed difluoromethylation of silyl enol ethers, enantioselective variants can be developed by employing chiral ligands. The use of a chiral bisoxazoline ligand in conjunction with a copper(I) catalyst can induce asymmetry in the addition of the difluoromethyl radical to the silyl enol ether of cyclohexanone. While specific examples for the difluoromethylation of cyclohexanone are emerging, related enantioselective copper-catalyzed trifluoromethylation reactions of alkenyl boronates have been reported with high levels of stereocontrol, suggesting the feasibility of this approach. nih.govnih.gov
Rhodium-Catalyzed Enantioselective Reactions: Rhodium catalysts, particularly those with chiral ligands, are well-suited for asymmetric transformations. Dirhodium(II) catalysts bearing chiral carboxylate or prolinate ligands have been successfully used in the enantioselective synthesis of difluoromethylated cyclopropanes. nih.gov The high levels of enantioselectivity achieved in these reactions (up to 99% ee) demonstrate the potential of chiral rhodium catalysts to control the stereochemistry of reactions involving the transfer of a difluoromethyl group. nih.gov Asymmetric rhodium-catalyzed cyclopropanation of electron-deficient alkenes also proceeds with high enantiomeric excess. rsc.org These methodologies could potentially be adapted for the enantioselective difluoromethylation of cyclohexanone enolates.
Organocatalytic Enantioselective Methods: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. As mentioned previously, cinchona alkaloid-derived primary amines can catalyze the asymmetric Robinson annulation to produce chiral fluorinated cyclohexenones with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. mdpi.com By using a difluoromethylated Michael acceptor, this method could provide enantiomerically enriched difluoromethylated cyclohexenones, which are direct precursors to chiral this compound.
The table below summarizes key findings in enantioselective synthesis relevant to this compound.
| Catalyst System | Reaction Type | Product Type | Enantioselectivity (ee) | Reference |
| Cinchona alkaloid amine | Robinson Annulation | Fluorinated Cyclohexenones | up to 99% | mdpi.com |
| Rh2(S-DOSP)4 | Enyne Cycloisomerization | Difluoromethylated Cyclopropanes | up to 99% | nih.gov |
| Copper(I) / Chiral Bisoxazoline | Cyclopropanation | Trifluoromethyl-Cyclopropylboronates | High | nih.govnih.gov |
Rh2(S-DOSP)4: Dirhodium(II) tetrakis[N-sulfonyl-(S)-prolinate]
Diastereoselective Control in Cyclohexanone Difluoromethylation
The introduction of a difluoromethyl group at the α-position of a cyclohexanone ring creates a new stereocenter. When the cyclohexanone itself is substituted, the relationship between the newly introduced stereocenter and the existing ones is critical. Methodologies to control this diastereoselectivity often rely on substrate control, where the inherent stereochemistry of the starting material directs the approach of the incoming difluoromethylating agent, or on reagent control, where a chiral reagent or catalyst dictates the stereochemical outcome.
While direct diastereoselective difluoromethylation of a simple cyclohexanone enolate to produce this compound is a fundamental transformation, the broader context of achieving diastereocontrol in substituted cyclohexanone systems provides significant insights. Studies on cascade reactions, such as Michael additions followed by cyclization, have demonstrated high levels of diastereoselectivity in the formation of highly functionalized cyclohexanones.
For instance, the cascade inter–intramolecular double Michael strategy using curcumins and arylidenemalonates has been shown to produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org This is achieved through a diastereoselective 6-endo-trig intramolecular Michael addition. beilstein-journals.org While not a direct difluoromethylation, this highlights a successful strategy for controlling stereochemistry in cyclohexanone synthesis.
Another powerful approach for assembling carbocyclic scaffolds with high diastereoselectivity is the Michael-aldol domino reaction. The reaction of trisubstituted Michael acceptors with β-keto ester nucleophiles can yield cyclohexanone products with excellent diastereoselectivity (up to >20:1 dr). nih.gov Mechanistic studies suggest that the diastereoselectivity is governed by Curtin-Hammett kinetics associated with a selective aldol cyclization. nih.gov
Furthermore, the stereoselective reduction of a ketone within a substituted cyclohexanone system can also establish a desired diastereomer. For example, the reduction of a polysubstituted cyclohexanone using sodium borohydride (B1222165) has been reported to yield the corresponding cyclohexanol (B46403) as a single diastereomer (>20:1 dr). nih.gov
Reactivity and Chemical Transformations of 2 Difluoromethyl Cyclohexan 1 One
Reactions Involving the Carbonyl Functionality
The carbonyl group of 2-(difluoromethyl)cyclohexan-1-one is a primary site for chemical reactions. The adjacent electron-withdrawing difluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted cyclohexanone (B45756).
Nucleophilic Addition Reactions at the Ketone
Nucleophilic addition is a fundamental reaction for ketones. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. For this compound, the presence of the α-difluoromethyl group activates the carbonyl group towards nucleophilic addition. nih.gov However, the reactivity can be influenced by conformational effects; certain reactive conformations may be disfavored due to the fluorine substituents, potentially making it slightly less reactive than its α-chloro or α-bromo counterparts in some cases. nih.gov
A common example of nucleophilic addition is the formation of acetals (or ketals from ketones) through the reaction with alcohols under acidic conditions. For instance, cyclohexanone reacts with two equivalents of an alcohol in the presence of an acid catalyst to form a corresponding acetal (B89532). rsc.org A similar reaction is expected for this compound, where the enhanced electrophilicity of the carbonyl would facilitate the initial nucleophilic attack by the alcohol.
The table below outlines several potential nucleophilic addition reactions and their expected products with this compound.
| Nucleophile | Reagent Example | Expected Product | Notes |
| Hydride Ion | Sodium borohydride (B1222165) (NaBH₄) | 2-(difluoromethyl)cyclohexan-1-ol | A standard reduction reaction. |
| Organometallic | Grignard (R-MgBr), Organolithium (R-Li) | 1-alkyl-2-(difluoromethyl)cyclohexan-1-ol | Forms a tertiary alcohol. |
| Cyanide Ion | Hydrogen cyanide (HCN) | 1-cyano-2-(difluoromethyl)cyclohexan-1-ol | Forms a cyanohydrin. |
| Alcohols | Methanol (B129727) (CH₃OH) with H⁺ catalyst | 1,1-dimethoxy-2-(difluoromethyl)cyclohexane | Forms a ketal. rsc.org |
| Amines | Primary amine (R-NH₂) | N-alkyl-2-(difluoromethyl)cyclohexan-1-imine | Forms an imine via a carbinolamine intermediate. |
Reduction Methodologies
The reduction of the ketone functionality in this compound to a secondary alcohol is a key transformation. This is typically achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com
The reduction of the prochiral ketone results in the formation of a new stereocenter at the carbonyl carbon. Due to the existing stereocenter at the alpha-carbon (C2), the product will be a mixture of diastereomers (cis and trans isomers).
Sodium Borohydride (NaBH₄): A mild reducing agent, typically used in protic solvents like methanol or ethanol. It selectively reduces aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. It reduces ketones as well as other carbonyl-containing functional groups. youtube.com
The stereochemical outcome of the reduction is influenced by the steric hindrance presented by the difluoromethyl group and the cyclohexyl ring conformation. Attack of the hydride from the less hindered face is generally favored, leading to a specific diastereomeric ratio. Asymmetric reduction can be achieved using chiral reducing agents or catalysts to selectively form one diastereomer. acs.orgacs.org
Oxidation Methodologies
The oxidation of cyclic ketones like this compound can be achieved through reactions such as the Baeyer-Villiger oxidation. This reaction involves treating the ketone with a peroxyacid (like m-CPBA) or other peroxides to form a lactone (a cyclic ester). wikipedia.orgnih.gov
In this oxidation, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. The regioselectivity of the insertion is determined by the migratory aptitude of the adjacent carbon atoms. The group that is more substituted and better able to stabilize a positive charge preferentially migrates. youtube.com
For this compound, there are two possible products:
Migration of the C2 carbon: Insertion of oxygen between C1 and C2, which bears the electron-withdrawing difluoromethyl group.
Migration of the C6 carbon: Insertion of oxygen between C1 and C6.
The electron-withdrawing nature of the difluoromethyl group deactivates the adjacent C2 carbon towards migration. Therefore, the migration of the less-substituted C6 carbon is generally favored, leading to the formation of 7-(difluoromethyl)oxepan-2-one.
| Oxidizing Agent | Predicted Major Product | Predicted Minor Product |
| m-Chloroperoxybenzoic acid (m-CPBA) | 7-(difluoromethyl)oxepan-2-one | 3-(difluoromethyl)oxepan-2-one |
| Peracetic acid (CH₃CO₃H) | 7-(difluoromethyl)oxepan-2-one | 3-(difluoromethyl)oxepan-2-one |
Reactivity at the Alpha-Carbon (α-difluoromethylation site) and Cyclohexanone Ring
The chemistry at the alpha-carbon is largely dictated by the acidity of the α-hydrogens and the subsequent formation of enolates.
Enolization and Related Reactions
Ketones with α-hydrogens can exist in equilibrium with their enol or enolate forms. libretexts.orgmasterorganicchemistry.com this compound has two different alpha-carbons with protons: C2 (bearing the CHF₂ group) and C6.
The acidity of these protons is significantly different:
C2-H: The proton on the carbon bearing the difluoromethyl group is highly acidic due to the strong inductive electron-withdrawing effect of the two fluorine atoms.
C6-H: The protons on C6 have an acidity comparable to those in unsubstituted cyclohexanone.
This difference in acidity allows for regioselective enolate formation.
Thermodynamic Enolate: Deprotonation under equilibrating conditions (e.g., with a weak base like sodium ethoxide) will favor the formation of the more stable, more substituted enolate, which involves the C2 carbon.
Kinetic Enolate: Under non-equilibrating conditions (e.g., using a strong, sterically hindered base like lithium diisopropylamide, LDA, at low temperatures), the more accessible, less-hindered proton at C6 is preferentially removed.
The resulting enolates are key intermediates for a variety of subsequent reactions. chemistrysteps.com
Alkylation and Acylation Reactions
The enolate anions of this compound are potent nucleophiles and can react with various electrophiles, such as alkyl halides or acyl chlorides, in alkylation and acylation reactions, respectively. The site of these reactions is determined by which enolate (kinetic or thermodynamic) is generated. ubc.ca
Alkylation/Acylation via the Kinetic Enolate: By using a strong, hindered base like LDA, the enolate is formed at the C6 position. Subsequent reaction with an electrophile (e.g., methyl iodide) will introduce the new group at C6.
Alkylation/Acylation via the Thermodynamic Enolate: Using a weaker base under conditions that allow for equilibrium will lead to the formation of the enolate at the C2 position. However, alkylation at this highly substituted and electronically deactivated site can be challenging.
These reactions provide a pathway to synthesize more complex, substituted cyclohexanone derivatives, with the difluoromethyl group serving as a key directing and activating feature.
Transformations of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is a significant structural motif in medicinal chemistry, often considered a lipophilic hydrogen bond donor. qmul.ac.uk Its chemical transformations, particularly the activation of its highly stable carbon-fluorine bonds, are a subject of ongoing research.
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective cleavage and functionalization a considerable synthetic challenge. acs.org For the difluoromethyl group in this compound, transformations would typically require overcoming a high activation energy. Research into the C-F activation of related polyfluorinated compounds provides insight into potential reaction pathways.
Strategies for C-F bond functionalization often rely on:
Lewis Acid Activation: The use of fluorophilic elements, such as silicon or aluminum, can facilitate C-F bond cleavage by forming strong Si-F or Al-F bonds, which provides a thermodynamic driving force for the reaction. acs.orgnih.gov
Metal-Catalyzed Reactions: Transition metals can insert into C-F bonds, enabling cross-coupling reactions. This approach, however, often faces challenges with selectivity and catalyst deactivation.
Reductive Defluorination: The stepwise reduction of a CF₃ group to a CF₂H group is a known transformation, highlighting that under specific conditions, a single C-F bond can be selectively hydrogenated. nih.gov For instance, trifluoromethyl ketones can be converted to difluoromethyl ketones through a phospha-Brook rearrangement followed by β-fluoride elimination. nih.gov
While direct C-F bond functionalization of this compound is not widely reported, analogous reactions with other α,α-difluoro ketones suggest that such transformations are plausible. For example, α,α-difluoroenolates, generated in situ, can be trapped with various electrophiles. nih.govacs.org This implies that under basic conditions, deprotonation of the CF₂H group could potentially be followed by elimination of a fluoride (B91410) ion to form a fluoroenolate, which could then participate in further reactions, although this pathway is less common than C-H deprotonation at the α'-position.
Difluorocarbene (:CF₂) is a highly reactive intermediate used extensively in the synthesis of fluorine-containing molecules. rsc.org While the difluoromethyl group of the title compound is not typically a source of difluorocarbene, understanding reactions involving this intermediate is crucial as they represent key methods for synthesizing related fluorinated structures.
Ketones can react with difluorocarbene, which is often generated from precursors like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or (chlorodifluoromethyl)trimethylsilane. beilstein-journals.orgtsukuba.ac.jpnih.gov The reaction typically proceeds via nucleophilic attack of the ketone's carbonyl oxygen onto the electrophilic difluorocarbene. This can lead to the formation of difluoromethyl enol ethers. In a study by Ichikawa and co-workers, various six-membered cyclic ketones were converted into their corresponding enol difluoromethyl ethers using an N-heterocyclic carbene (NHC)-catalyzed generation of difluorocarbene from TFDA. tsukuba.ac.jp These enol ethers could be subsequently dehydrogenated to yield aryl difluoromethyl ethers. tsukuba.ac.jp
| Starting Ketone | Reagents | Product Type | Yield |
| Substituted Cyclohexenone | TFDA, NHC catalyst | Enol Difluoromethyl Ether | Good |
| Aromatic Ketones | TFDA, cat. F⁻ | Difluoromethyl 2,2-difluorocyclopropyl ether | Good |
| Various Ketones | TMSCF₂Br, KFHF (mechanochemical) | Difluoromethyl Enol Ether | Moderate to Good |
This table summarizes general findings for difluorocarbene reactions with ketones, providing a model for the potential reactivity of this compound with an external difluorocarbene source.
Furthermore, using excess difluorocarbene can lead to subsequent [2+1] cycloaddition with the newly formed enol ether double bond, yielding difluoromethyl 2,2-difluorocyclopropyl ethers. acs.org
Ring-Opening and Rearrangement Reactions of Fluorinated Cyclohexanones
The presence of halogen atoms on a cyclohexanone ring can predispose the molecule to unique rearrangement pathways, often leading to changes in ring size.
Ring-opening reactions are common for highly strained systems like epoxides or cyclopropanes but are not typically observed for simple cyclohexanones under standard conditions. libretexts.orgkhanacademy.org For this compound, such a transformation would likely require harsh conditions leading to non-selective decomposition.
A more synthetically relevant transformation for this class of compounds is the Favorskii rearrangement . This reaction occurs when α-halo ketones with an abstractable proton at the α'-position are treated with a base. wikipedia.orgnrochemistry.com The reaction of a cyclic α-halo ketone results in a ring contraction, yielding a carboxylic acid or its derivative with a smaller ring. organicreactions.orgadichemistry.com
Given that this compound is an α,α-dihalo ketone analogue, it is a prime candidate for a Favorskii-type rearrangement. The proposed mechanism involves the following steps:
A base (e.g., hydroxide, alkoxide) abstracts a proton from the α'-carbon (C6) to form an enolate. adichemistry.com
The enolate undergoes intramolecular nucleophilic attack on the α-carbon (C2), displacing one of the fluorine atoms as a leaving group to form a strained bicyclic cyclopropanone (B1606653) intermediate.
The nucleophilic base attacks the carbonyl carbon of the cyclopropanone.
The resulting tetrahedral intermediate collapses, cleaving the bond between the original C1 and C2 carbons to relieve ring strain. This cleavage typically occurs to form the more stable carbanion. msu.edu
Protonation of the resulting carbanion yields the final product.
For this compound, this rearrangement would lead to the formation of a 1-(fluoromethyl)cyclopentanecarboxylic acid derivative. This is strongly supported by analogous reactions, such as the conversion of 2-chlorocyclohexanone (B41772) to ethyl cyclopentanecarboxylate (B8599756) when treated with sodium ethoxide. adichemistry.com
| Substrate | Base | Product | Reaction Type |
| 2-Chlorocyclohexanone | NaOEt | Ethyl cyclopentanecarboxylate | Favorskii Rearrangement (Ring Contraction) adichemistry.com |
| 3-Bromobutan-2-one | NaOH | 2-Methylpropanoic acid | Favorskii Rearrangement adichemistry.com |
| Cyclic α-diazo ketone | Photolysis, H₂O | Ring-contracted carboxylic acid | Wolff Rearrangement wikipedia.org |
This table illustrates the ring contraction of cyclic ketones via rearrangement pathways, with the Favorskii rearrangement being the most pertinent model for this compound.
Mechanistic Investigations of Reactions Involving 2 Difluoromethyl Cyclohexan 1 One
Elucidation of Reaction Pathways
The transformation of 2-(difluoromethyl)cyclohexan-1-one can proceed through various reaction pathways, largely dictated by the reagents and conditions employed. A common reaction involves the generation of difluorocarbene, a highly reactive intermediate, which can then interact with the ketone.
One proposed pathway involves the nucleophilic attack of the ketone's oxygen atom on the difluorocarbene. This is followed by a protonation-deprotonation sequence, which can occur either intermolecularly, involving a molecule of hydrofluoric acid (HF), or intramolecularly through a five-membered transition state. beilstein-journals.org Experimental evidence, such as deuterium (B1214612) labeling studies, suggests that the intermolecular pathway is predominant. beilstein-journals.org
In the context of deoxytrifluoromethylation/aromatization reactions, cyclohexanone (B45756) derivatives, including those structurally related to this compound, can undergo a 1,2-addition reaction with reagents like the Ruppert-Prakash reagent (TMSCF3). nih.gov This is typically followed by dehydration and aromatization to yield highly substituted trifluoromethyl arenes. nih.gov The reaction sequence often necessitates a careful selection of reagents and solvents to facilitate both the initial addition and the subsequent aromatization steps. nih.gov For instance, a combination of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) for the 1,2-addition and a dehydrating agent like p-toluenesulfonic acid monohydrate (PTSA•H₂O) with an oxidant such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) for the aromatization has proven effective. nih.gov
Furthermore, computational studies, specifically using the Artificial Force Induced Reaction (AFIR) method, have been employed to explore potential reaction pathways. researchgate.net These studies help in identifying not only the desired reaction pathways but also undesired side reactions, providing a comprehensive understanding of the reaction landscape. researchgate.net
Transition State Characterization and Analysis
The transition state is a fleeting, high-energy configuration along the reaction coordinate that dictates the rate and selectivity of a chemical transformation. Computational chemistry plays a pivotal role in characterizing these transient structures. For reactions involving this compound and its derivatives, Density Functional Theory (DFT) calculations are frequently used to model transition states. researchgate.netacs.org
In cycloaddition reactions, for instance, the energy barriers of different transition states determine the feasibility of various pathways. researchgate.net By comparing the calculated energy barriers with experimental results, researchers can validate the proposed mechanisms. researchgate.net For example, in the reaction of pyridinium (B92312) ylides with difluorocarbene, the transition state for the desired cycloaddition can be compared with those of undesired pathways to understand the reaction's efficiency. researchgate.net
Similarly, in the palladium-catalyzed hydrosilylation of gem-difluoroallenes, DFT studies have been instrumental in elucidating the role of ligands in controlling reaction selectivity. acs.org The calculations identified the migratory insertion of the olefin into the palladium-hydride bond as the rate-determining step and revealed that the pathway involving hydrogen insertion has a lower activation barrier compared to silicon insertion. acs.org
The characterization of transition states is not limited to computational methods. Kinetic isotope effect studies can also provide valuable experimental evidence about the structure of the transition state.
Identification and Role of Reactive Intermediates
Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction and subsequently react to form the final products. In many reactions involving this compound, several key reactive intermediates have been identified or proposed.
Difluorocarbene (:CF₂) is a central reactive intermediate in many transformations. It can be generated from various precursors, such as TMSCF₂Br and KFHF under mechanochemical conditions. beilstein-journals.org Once formed, it can undergo nucleophilic attack by the ketone oxygen. beilstein-journals.org In other contexts, difluorocarbene can be generated from reagents like bromodifluoromethane (B75531) and participate in cross-coupling reactions. rsc.org
Pyridinium ylides are another class of reactive intermediates that can be formed from the reaction of pyridines with difluorocarbene. researchgate.net These ylides are unstable and can participate in cycloaddition reactions or undergo undesired side reactions. researchgate.net
Radical intermediates , such as the difluoromethyl radical (•CF₂H), are also significant. rsc.orgmdpi.com The •CF₂H radical can be generated from various sources, including HCF₂SO₂Cl activated by a photocatalyst, and can add to unsaturated systems. rsc.org The electrophilicity of the difluoromethyl radical is a key factor influencing its reactivity. nih.gov
Carbanions can also play a role, particularly in elimination reactions. The formation of a carbanion intermediate is a key step in the ElcB (Elimination, Unimolecular, conjugate Base) mechanism. tdl.org
Zwitterionic intermediates have been considered in some cycloaddition reactions involving fluorinated compounds. mdpi.com However, computational studies have shown that for certain [3 + 2] cycloaddition reactions, the process proceeds through a one-step mechanism without the formation of a stable zwitterionic intermediate. mdpi.com
The table below summarizes some of the key reactive intermediates and their roles in reactions involving fluorinated cyclohexanones and related compounds.
| Reactive Intermediate | Method of Generation | Role in Reaction |
| Difluorocarbene (:CF₂) | From TMSCF₂Br and KFHF | Undergoes nucleophilic attack by ketone oxygen. beilstein-journals.org |
| Pyridinium Ylide | Reaction of pyridine (B92270) with difluorocarbene | Participates in cycloaddition reactions. researchgate.net |
| Difluoromethyl Radical (•CF₂H) | From HCF₂SO₂Cl with photocatalyst | Adds to unsaturated systems. rsc.org |
| Carbanion | Base-promoted deprotonation | Intermediate in ElcB elimination reactions. tdl.org |
| Zwitterionic Intermediate | Proposed in cycloaddition reactions | May be a transient species or not formed in some cases. mdpi.com |
Kinetic and Thermodynamic Studies of Reaction Processes
Kinetic and thermodynamic studies provide quantitative information about reaction rates and equilibria, respectively. These studies are essential for understanding the factors that control the outcome of a reaction.
For reactions involving carbocations, which can be intermediates in certain transformations of fluorinated ketones, solvent effects on reaction rates are significant. The lifetime of carbocations can vary by orders of magnitude depending on the nucleophilicity of the solvent. wiley.com For instance, the lifetime of certain carbocations is much longer in weakly nucleophilic solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) compared to more nucleophilic solvents like water or methanol (B129727). wiley.com
Rate constants for the decay of various cations in different solvents have been measured using techniques like nanosecond laser flash photolysis (LFP). wiley.com These studies provide a quantitative basis for understanding solvent effects on reaction kinetics.
The table below shows the effect of solvent on the rate constants for the decay of some representative cations.
| Cation | MeOH | EtOH | H₂O | TFE | HFIP |
| (An)₂CH⁺ | 8.6 x 10⁶ | 5.5 x 10⁶ | 1.0 x 10⁵ | 1.4 x 10¹ | - |
| Ph₂CH⁺ | 2.5 x 10¹⁰ | 1.4 x 10¹⁰ | 1.3 x 10⁹ | 3.2 x 10⁶ | 1 x 10¹ |
| 9-Fluorenyl | > 4 x 10¹⁰ | 8 x 10⁸ | - | 2 x 10⁴ | - |
| Rate constants (ks) are in s⁻¹ at 20 °C. (An = 4-methoxyphenyl). Data from wiley.com. |
Computational Approaches to Mechanistic Elucidation
As highlighted in the preceding sections, computational chemistry is an indispensable tool for elucidating the mechanisms of reactions involving this compound. For a more detailed discussion of the computational methods employed, please refer to Section 6.3 of this article series.
Conformational Analysis and Stereochemical Considerations of 2 Difluoromethyl Cyclohexan 1 One
Chair and Boat Conformations of the Cyclohexanone (B45756) Ring
The cyclohexane (B81311) ring, the core structure of 2-(difluoromethyl)cyclohexan-1-one, is not planar. To alleviate ring strain, it predominantly adopts puckered conformations. byjus.com The most stable of these is the "chair" conformation, where all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all adjacent carbon-hydrogen bonds are staggered, minimizing torsional strain. pressbooks.pub At room temperature, approximately 99.99% of cyclohexane molecules exist in a chair conformation. byjus.com
Another notable conformation is the "boat" form. While it also maintains tetrahedral bond angles, it is significantly less stable than the chair due to two primary factors: torsional strain from eclipsed hydrogen atoms and steric strain between the "flagpole" hydrogens, which are positioned close to each other at the "prow" and "stern" of the boat. pressbooks.pubwikipedia.org This instability means the boat conformation is typically a high-energy intermediate in the process of one chair form converting to another, an event known as a ring flip. pressbooks.pubwikipedia.org
In cyclohexanone, the presence of a carbonyl group (C=O) introduces some changes. The sp2-hybridized carbonyl carbon prefers a bond angle of 120°, which introduces some angle strain into the chair conformation. youtube.com Furthermore, the C=O bond eclipses the adjacent equatorial C-H bonds, leading to some torsional strain. youtube.com Despite these destabilizing factors, the chair remains the most stable conformation for the cyclohexanone ring. youtube.com
Stereoelectronic Influence of the Difluoromethyl Group on Ring Conformation
The introduction of a difluoromethyl (-CHF2) group at the C-2 position of the cyclohexanone ring adds another layer of complexity to its conformational analysis. The preference of a substituent to occupy an equatorial position over an axial one is a well-established principle, primarily to avoid steric clashes known as 1,3-diaxial interactions. libretexts.orgsapub.org However, the influence of a substituent is not purely steric; stereoelectronic effects, which involve the interaction of electron orbitals, also play a crucial role. nih.govyoutube.com
For the difluoromethyl group, its electronic properties can influence the conformational equilibrium. The fluorine atoms are highly electronegative, creating a dipole moment and affecting the electron distribution in the C-F and C-H bonds within the group. These electronic characteristics can lead to interactions with other parts of the molecule, such as the carbonyl group, potentially stabilizing or destabilizing certain conformations. rsc.orgepa.gov For instance, hyperconjugative interactions, where a filled bonding orbital donates electron density to a nearby empty antibonding orbital, can influence conformational preferences. nih.gov In some fluorinated systems, such as trans-1,2-difluorocyclohexane, the diaxial conformer can be lower in energy in the gas phase due to such stereoelectronic effects, a phenomenon that is counterintuitive from a purely steric perspective. researchgate.net
A-Values and Conformational Free Energies of Fluorinated Substituents on Cyclohexane Rings
The "A-value" of a substituent is a quantitative measure of its steric bulk and represents the free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane. rsc.org A larger A-value indicates a stronger preference for the equatorial position. These values are crucial for predicting the most stable conformation of substituted cyclohexanes. libretexts.org
The table below summarizes the A-values for several fluorinated substituents, providing a comparative context for the steric influence of the difluoromethyl group.
| Substituent Group | A-Value (kcal/mol) |
| -F | 0.3 msu.edu |
| -CH2F | 1.59 researchgate.net |
| -CHF2 | 1.85 researchgate.net |
| -CF3 | 2.37 rsc.org |
| -OCF3 | 0.79 researchgate.net |
| -SCF3 | 1.18 researchgate.net |
These values highlight how the progressive substitution of hydrogen with fluorine in a methyl group increases its steric bulk and, consequently, its preference for the equatorial position.
Methodologies for Diastereomeric and Enantiomeric Purity Assessment in Research
The synthesis of this compound can result in a mixture of stereoisomers. Since it has a chiral center at the C-2 position, it can exist as a pair of enantiomers. If other chiral centers are present or created during synthesis, diastereomers can also be formed. The accurate determination of the diastereomeric and enantiomeric purity is crucial in chemical research and pharmaceutical development, as different stereoisomers can exhibit distinct biological activities. wikipedia.orgskpharmteco.com
A variety of analytical techniques are employed to assess this purity:
Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying enantiomers. openochem.orgrsc.org It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.comresearchgate.net Modern chiral columns are versatile and can be used in both normal- and reverse-phase modes. skpharmteco.com
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is a powerful tool. openochem.orgchromatographyonline.com Similar to HPLC, it employs a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, to resolve enantiomers. researchgate.netgcms.cz This method is highly sensitive and provides high resolution, making it suitable for analyzing complex mixtures. chromatographyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents can induce chemical shift differences between them, allowing for their quantification. openochem.org
Capillary Electrophoresis (CE): This technique separates enantiomers based on their differential interaction with a chiral selector added to the buffer. openochem.orgmdpi.com It offers high resolution and is suitable for small sample volumes. openochem.org
X-ray Crystallography: This method can determine the absolute configuration of a chiral molecule if a suitable single crystal can be obtained. openochem.org
The choice of method depends on the specific properties of the compound, such as its volatility and the availability of suitable chiral selectors. openochem.orgchromatographyonline.com Validation of these analytical methods is essential to ensure their accuracy, precision, and robustness. chromatographyonline.com
Computational and Theoretical Studies on 2 Difluoromethyl Cyclohexan 1 One
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and stability of organic molecules. For 2-(difluoromethyl)cyclohexan-1-one , such calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined.
The stability of the molecule would be assessed by calculating its total electronic energy and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. A larger gap generally implies higher stability. beilstein-journals.org Furthermore, the introduction of the difluoromethyl group is known to influence the electronic properties and stability of the parent molecule. acs.org
Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound
| Parameter | Hypothetical Calculated Value | Method/Basis Set |
| Total Electronic Energy | Value in Hartrees | DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy | Value in eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | Value in eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | Value in eV | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | Value in Debye | DFT/B3LYP/6-311++G(d,p) |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from actual quantum chemical calculations. No such data has been found in the public domain for this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
The cyclohexanone (B45756) ring is known for its conformational flexibility, primarily adopting chair and boat conformations. The presence of a difluoromethyl substituent at the C2 position would significantly influence the conformational equilibrium. Molecular dynamics (MD) simulations are the primary tool to explore the conformational landscape of such molecules over time. nih.gov
An MD simulation of This compound would model the motion of the atoms over a period of time, providing insights into the preferred conformations and the energy barriers between them. These simulations can be performed in different solvents to understand how the environment affects the conformational preferences. nih.gov The simulations would help identify the most stable conformations, such as whether the difluoromethyl group prefers an axial or equatorial position, and would elucidate any intramolecular hydrogen bonding or other non-covalent interactions.
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions. For This compound , DFT calculations can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution and highlight the electrophilic and nucleophilic sites within the molecule, thereby predicting how it might interact with other reagents. beilstein-journals.org
Furthermore, the energies of frontier molecular orbitals (HOMO and LUMO) provide insights into the molecule's reactivity. The LUMO distribution would indicate the most likely sites for nucleophilic attack, while the HOMO distribution would indicate sites prone to electrophilic attack. This information is crucial for predicting the outcomes of various chemical transformations. beilstein-journals.org The presence of the electron-withdrawing difluoromethyl group is expected to influence the reactivity of the adjacent carbonyl group.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis) for Mechanistic Support and Structural Analysis
Theoretical calculations are widely used to predict spectroscopic properties, which serve as a powerful tool for structural elucidation and for supporting mechanistic hypotheses.
NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method is a common approach to calculate the ¹H and ¹³C NMR chemical shifts. beilstein-journals.org For This compound , these calculations would predict the chemical shifts for all hydrogen and carbon atoms, which could then be compared with experimental data to confirm the structure. The predicted shifts would be particularly sensitive to the conformation of the cyclohexanone ring and the orientation of the difluoromethyl group.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These calculated frequencies correspond to the peaks in an experimental Infrared (IR) spectrum. For the title compound, the calculated IR spectrum would show characteristic peaks for the C=O stretching of the ketone and the C-F stretching of the difluoromethyl group, aiding in its identification.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. beilstein-journals.org Calculations for This compound would predict the wavelength of maximum absorption (λmax), which is typically associated with the n → π* transition of the carbonyl group.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Hypothetical Predicted Value | Computational Method |
| ¹³C NMR Chemical Shift (C=O) | ~200-210 ppm | GIAO-DFT |
| ¹H NMR Chemical Shift (CHF₂) | ~5.5-6.5 ppm (triplet) | GIAO-DFT |
| IR Frequency (C=O stretch) | ~1700-1720 cm⁻¹ | DFT/B3LYP |
| UV-Vis λmax (n → π*) | ~280-300 nm | TD-DFT |
Note: The data in this table is hypothetical and for illustrative purposes only. Specific predicted spectroscopic data for this compound is not available in the reviewed literature.
Applications in Advanced Organic Synthesis and Interdisciplinary Research
Utilization as a Building Block for Complex Fluorinated Molecules
The strategic value of 2-(difluoromethyl)cyclohexan-1-one in organic synthesis lies in its capacity to serve as a foundational unit for constructing intricate molecular architectures. Fluorinated carbonyl compounds are recognized as important building blocks for creating a variety of organic structures, including alkenes, alkanes, and heterocyclic compounds. researchgate.net The ketone functional group in this compound allows for a wide range of chemical transformations, such as aldol (B89426) condensations, α-functionalization, and cycloaddition reactions, providing pathways to diverse and highly functionalized products. nih.gov
The presence of the difluoromethyl group is particularly significant. This group can be leveraged in the design of complex molecules where fluorine-specific properties are desired. For instance, synthetic methodologies developed for other difluoromethylated precursors, such as those used to create quinoxalin-2-ones and pyrazoles, highlight the utility of the CHF₂ group in generating novel compounds. researchgate.netnih.govnih.gov The synthesis of substituted cycloalkanones via tandem catalysis processes demonstrates how cyclic ketones can be elaborated into complex scaffolds relevant to both the pharmaceutical and materials industries. nih.gov Therefore, this compound is positioned as a valuable starting material for accessing new generations of fluorinated organic molecules through established and emerging synthetic strategies.
Contributions to Medicinal Chemistry Research
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The difluoromethyl group, in particular, offers a unique combination of properties that are highly advantageous for drug design.
The difluoromethyl group is recognized as a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores in biologically active molecules. researchgate.netresearchgate.netresearchgate.net By replacing these groups with a CHF₂ moiety, chemists can create novel analogues of existing drugs or bioactive compounds with potentially improved properties. This substitution can lead to enhanced target affinity and selectivity while maintaining key molecular interactions.
Research on related structures demonstrates this principle effectively. For example, N-difluoromethyl-1,2-dihydropyrid-2-one derivatives have been synthesized and shown to act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), highlighting the potential of the CHF₂ group in designing anti-inflammatory agents. nih.gov Similarly, the synthesis of trifluoromethylated analogues of natural products like thioxanthone has yielded compounds with significant anti-inflammatory and anticancer activities. mdpi.com Given this context, this compound serves as a key intermediate for generating libraries of bioactive analogues for screening in drug discovery programs. Its cyclic nature provides a rigid scaffold that can be systematically modified to explore structure-activity relationships (SAR).
The incorporation of a difluoromethyl group can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for a drug's success. Judicious use of fluorine can favorably alter conformation, pKa, metabolic stability, and membrane permeability. nih.govmdpi.com
The CHF₂ group can significantly enhance metabolic stability by blocking sites on a molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net Furthermore, the high electronegativity of the fluorine atoms makes the CHF₂ group a competent hydrogen bond donor, a feature that can strengthen the binding affinity of a ligand to its biological target, such as a protein receptor or enzyme. nih.govresearchgate.net This can lead to increased potency and selectivity.
Studies on related gem-difluorinated cycloalkanes have shown that this modification can decrease the pKa of nearby functional groups and alter lipophilicity (LogP), which affects solubility and the ability to cross biological membranes. researchgate.net The strategic placement of fluorine can thus be used to fine-tune the pharmacokinetic and pharmacodynamic profile of a research compound. nih.govnih.govacs.org
Table 1: Influence of the Difluoromethyl (CHF₂) Group on Key Physicochemical and Pharmacokinetic Properties
| Property | Influence of CHF₂ Group Incorporation | Rationale / Effect |
|---|---|---|
| Metabolic Stability | Generally Increased | Blocks sites of oxidative metabolism, increasing the compound's half-life. researchgate.net |
| Lipophilicity (LogP) | Increased | Enhances membrane permeability and can improve absorption and distribution. nih.govmdpi.com |
| Binding Affinity | Potentially Increased | Can act as a hydrogen bond donor to enhance interactions with biological targets. nih.govresearchgate.net |
| pKa | Decreased (for nearby basic groups) | The electron-withdrawing nature of fluorine atoms lowers the pKa of adjacent functional groups. researchgate.net |
| Bioisosterism | Serves as a bioisostere for -OH, -SH, -NH₂ | Allows for the creation of novel analogues with modified properties while retaining key binding features. researchgate.netresearchgate.net |
Role in Agrochemical Research
The unique properties imparted by fluorine are also highly valued in the development of modern agrochemicals. The inclusion of fluorinated groups, such as the difluoromethyl moiety, in the structure of pesticides can lead to enhanced efficacy, greater stability, and improved performance profiles. nih.gov Difluoromethyl-containing compounds have found significant application as fungicides, herbicides, and insecticides. researchgate.netresearchgate.net
For example, research into fluorinated 1-aryl-tetrahydrocyclopentapyrazoles, which bear structural similarities to derivatives accessible from cyclohexanone (B45756) precursors, has demonstrated significant insecticidal activity. nih.gov The stability of the C-F bond contributes to the environmental persistence required for many agrochemical applications, while the electronic effects of the CHF₂ group can enhance the molecule's interaction with its biological target in the pest species. Consequently, this compound represents a promising starting material for the synthesis of novel, highly effective agrochemicals.
Potential in Advanced Materials Development
The field of materials science has also benefited from the introduction of fluorine. Fluorinated compounds are used to create specialized materials with unique surface properties, thermal stability, and chemical resistance.
Fluoropolymers are a major class of materials known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy (resulting in non-stick and water-repellent properties), and excellent weatherability. researchgate.netresearchgate.netrushim.ru These materials are synthesized by the polymerization of fluorine-containing monomers.
The compound this compound could potentially serve as a monomer or a precursor to a monomer for creating novel fluorinated polymers. The ketone functionality offers a handle for polymerization reactions, while the difluoromethylated cyclohexane (B81311) ring would be incorporated into the polymer backbone. This could lead to the development of new types of polyesters or other polymers with the characteristic advantages of fluorination. Cyclic ketones are known to be valuable intermediates for the synthesis of various materials, and the inclusion of fluorine would be expected to enhance properties such as thermal resistance and hydrophobicity. nih.gov
Table 2: Characteristic Properties of Fluoropolymers
| Property | Description | Potential Application |
|---|---|---|
| High Thermal Stability | Resistant to degradation at high temperatures due to the strength of the C-F bond. researchgate.net | High-performance coatings, seals, and wire insulation. |
| Chemical Resistance | Inert to a wide range of chemicals, including acids, bases, and organic solvents. researchgate.net | Linings for chemical reactors, corrosion-resistant coatings. |
| Low Surface Energy | Exhibits non-stick, anti-fouling, and water/oil repellent (hydrophobic/oleophobic) properties. researchgate.net | Non-stick cookware, self-cleaning surfaces, protective coatings. |
| Low Refractive Index | Transparent with low light scattering. | Optical fibers, anti-reflective coatings, specialty lenses. |
| Excellent Weatherability | Resistant to degradation from UV radiation and environmental exposure. researchgate.net | Durable architectural coatings, outdoor fabrics. |
Liquid Crystals and Other Specialty Materials
There is currently no available research or data on the application or properties of this compound in the context of liquid crystals or other specialty materials.
Future Research Directions and Unresolved Challenges
Development of Novel and Sustainable Synthetic Routes to 2-(difluoromethyl)cyclohexan-1-one
The synthesis of α-difluoromethyl ketones like this compound remains an area ripe for innovation. Current methods often face limitations, necessitating future research into more efficient, scalable, and environmentally benign synthetic strategies.
A primary challenge is the direct and selective introduction of the difluoromethyl group adjacent to a ketone. Future research will likely focus on the development of novel difluoromethylating agents and catalytic systems that operate under mild conditions. rsc.org One promising avenue is the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF2H) with organocatalysts, such as Schwesinger superbases, which can activate the Si-CF2H bond for direct difluoromethylation of ketones under very mild conditions. rsc.org
Another key direction is the adoption of "green chemistry" principles. This includes the use of less hazardous reagents and solvents. A significant advancement in this area is the use of fluoroform (CHF3), a non-ozone-depleting industrial byproduct, as the difluoromethyl source. rsc.org Developing continuous flow protocols that utilize fluoroform could provide a highly atom-economical and sustainable route to the target compound. rsc.org
Furthermore, photoredox catalysis presents a powerful tool for forging C-CF2H bonds. Future work could adapt existing photoredox-mediated keto-difluoromethylation methods, which have been successful for aromatic alkenes, to the direct difluoromethylation of cyclohexanone (B45756) enolates or their equivalents. acs.org Research into novel protocols, such as the generation of α,α-difluoroenolates from highly fluorinated gem-diols via trifluoroacetate (B77799) release, followed by trapping, could also provide new pathways to this compound and its derivatives. acs.orgnih.gov
| Synthetic Strategy | Key Features | Potential Advantages | Relevant Compounds/Reagents |
| Organocatalytic Difluoromethylation | Employs organic Lewis bases to activate the difluoromethyl source. rsc.org | Mild reaction conditions, metal-free. rsc.org | (Difluoromethyl)trimethylsilane, Schwesinger's Superbase |
| Fluoroform Utilization | Uses an inexpensive and environmentally benign C1 source. rsc.org | High atom economy, sustainable. rsc.org | Fluoroform (CHF3) |
| Photoredox Catalysis | Utilizes visible light to generate difluoromethyl radicals. acs.org | Mild conditions, high functional group tolerance. acs.org | N-tosyl-S-difluoromethyl-S-phenylsulfoximine |
| Trifluoroacetate Release | Generates reactive α,α-difluoroenolates from stable precursors. acs.orgnih.gov | Mild, high-yielding for sensitive compounds. acs.orgnih.gov | Highly α-fluorinated gem-diols |
Exploration of New Reactivity Patterns and Chemical Transformations
The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of the α-difluoromethyl group. This significantly enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. nih.gov While this reactivity is foundational for its use as an enzyme inhibitor through the formation of stable hemi(thio)ketal adducts, there is vast potential to explore other chemical transformations. nih.gov
Future research should focus on systematically investigating the reactions of the ketone moiety. For instance, its conversion into other functional groups could unlock a diverse range of difluoromethylated cyclohexane (B81311) derivatives. Key transformations to explore include:
Reduction: Converting the ketone to the corresponding alcohol, 2-(difluoromethyl)cyclohexan-1-ol, would introduce a new stereocenter, opening the door to diastereoselective and enantioselective reductions. acs.org
Olefinations: Reactions like the Wittig or Horner-Wadsworth-Emmons reaction could be used to synthesize difluoromethyl-substituted cyclohexylidenes, which are valuable building blocks.
Enolate Chemistry: While the acidity of the α'-protons is reduced, their deprotonation to form the corresponding enolate would enable a suite of α'-functionalization reactions, including alkylations, halogenations, and aldol (B89426) reactions.
Rearrangements: Investigating acid- or base-catalyzed rearrangements, such as the Favorskii rearrangement, could lead to novel ring-contracted difluoromethylated cyclopentane (B165970) carboxylic acid derivatives.
Additionally, leveraging the difluoroenolate intermediates generated during synthesis offers a powerful strategy for diversification. acs.orgnih.gov Trapping these reactive species with a wider array of electrophiles beyond halogens could provide direct access to a variety of α-substituted-α,α-difluoromethyl ketones.
Advancements in Stereocontrol for Complex Difluoromethylated Architectures
Introducing stereocenters with high fidelity is a central goal in modern organic synthesis. For this compound, the key challenges lie in controlling the stereochemistry at both the C1 (carbonyl) and C2 (difluoromethyl-bearing) positions. Future research must address the stereoselective synthesis of this compound and its derivatives.
A major unresolved challenge is the enantioselective α-difluoromethylation of cyclohexanone. Developing catalytic asymmetric methods to install the CHF2 group onto the prochiral ketone would be a significant breakthrough. This could involve chiral phase-transfer catalysts, chiral organocatalysts that form chiral enamines or enolates, or transition metal complexes with chiral ligands.
Once the racemic ketone is obtained, another critical area for advancement is in the stereoselective transformation of the carbonyl group. Asymmetric reduction is a prime example. The successful asymmetric reduction of a related acyclic α-CF2H ketone to its corresponding alcohol with high enantiomeric excess (>99% ee) using an (S)-Me-CBS catalyst demonstrates the feasibility of this approach. acs.org Applying and optimizing similar catalyst systems, such as oxazaborolidines or chiral ruthenium complexes, for this compound is a logical next step.
Furthermore, developing diastereoselective reactions on the cyclohexane ring, controlled by the existing stereocenter at C2, will be crucial for building more complex molecular architectures containing the difluoromethylated cyclohexane core.
| Stereochemical Challenge | Potential Approach | Example Catalyst/Reagent Type |
| Enantioselective α-Difluoromethylation | Asymmetric catalysis | Chiral organocatalysts, Chiral transition metal complexes |
| Diastereoselective Reduction of Ketone | Substrate-controlled reduction | Bulky hydride reagents (e.g., L-Selectride®) |
| Enantioselective Reduction of Ketone | Catalyst-controlled reduction | (S)-Me-CBS catalyst, Chiral Ru-catalysts acs.org |
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise reaction control, and greater scalability. nih.gov These benefits are particularly relevant for fluorination reactions, which can involve hazardous reagents or highly exothermic processes.
A significant future direction is the integration of the synthesis of this compound into flow systems. The use of gaseous reagents like fluoroform is particularly well-suited to gas-liquid flow reactors, which allow for safe handling and efficient mass transport, enabling reactions that are difficult to perform in batch. rsc.org A continuous flow protocol for the Cα-difluoromethylation of protected α-amino acids has already been established, providing a clear precedent. rsc.org
Similarly, photoredox-catalyzed reactions can be significantly enhanced in flow microreactors, which ensure uniform irradiation and can drastically reduce reaction times. The successful gram-scale synthesis of α-CF2H-substituted ketones using a flow setup highlights the potential for producing this compound on a larger, more practical scale. acs.org
High-throughput synthesis methodologies can be coupled with these flow systems to rapidly screen reaction conditions (catalysts, solvents, bases, temperature) and to generate libraries of this compound derivatives for biological or materials screening. This combination of technologies will be essential for accelerating the discovery of new reactions and applications.
Expansion into Emerging Interdisciplinary Research Areas
The unique properties imparted by the difluoromethyl group make this compound and its derivatives attractive candidates for exploration in various interdisciplinary fields, most notably medicinal chemistry and agrochemistry.
The –CHF2 group is recognized as a lipophilic hydrogen bond donor and a bioisostere of a hydroxyl or thiol group. nih.gov This makes it a powerful functional group for designing enzyme inhibitors. The enhanced electrophilicity of the ketone in α,α-difluoromethyl ketones (DFMKs) allows them to act as reversible covalent inhibitors of proteases by forming stable hemiketal or hemithioketal adducts with catalytic serine or cysteine residues, respectively. nih.gov Future research should involve the synthesis and biological evaluation of this compound derivatives as potential inhibitors for a range of therapeutic targets. There is also precedent for difluoromethyl ketones acting as agonists for crucial receptors, such as the γ-aminobutyric acid type B (GABAB) receptor, opening another avenue for therapeutic development. acs.org
Beyond medicine, the cyclic ketone scaffold itself is found in compounds used in the fragrance industry. google.com Exploring the olfactory properties of this compound and related compounds could represent a novel application in perfumery. In materials science, the polarity and stability of the C-F bond could be exploited by incorporating this difluoromethylated scaffold into polymers or liquid crystals to fine-tune their physical properties.
Q & A
Q. What in vitro models are appropriate for evaluating the neuroactivity of this compound?
- Methodological Answer : Primary neuronal cultures or SH-SY5Y cells are used. Assess NMDA receptor modulation via patch-clamp electrophysiology (IC50 for inhibition). Compare to ketamine analogs, noting structural similarities (e.g., arylcyclohexylamine motifs) .
Q. How does metabolic stability of this compound compare to non-fluorinated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
